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L 681217

EF-Tu GTPase protein synthesis

L 681217 is an understudied elfamycin-class polyketide with a terminal carboxylic acid replacing the typical hydroxypyridone ring. It increases EF-Tu GTPase activity (EC50=6 µM) without enhancing GTP hydrolysis, offering cleaner mechanistic dissection vs. kirromycin. Equipotent in E. coli CFPS (EC50=0.4 µM); inactive in S. aureus (>1,000 µM). Does not inhibit adenylosuccinate synthase. Ideal for EF-Tu functional studies, Gram-negative selective inhibition, and probe development.

Molecular Formula C36H53NO10
Molecular Weight 659.8 g/mol
CAS No. 93522-10-2
Cat. No. B1673894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 681217
CAS93522-10-2
SynonymsL 681217;  L-681217;  L681217;  L-681,217;  L681,217;  L 681,217; 
Molecular FormulaC36H53NO10
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O
InChIInChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+
InChIKeyOSKAZZUZQORABG-UQKUNJBPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-681,217 (CAS 93522-10-2): A Structurally Distinct Glycolipid Antibiotic of the Elfamycin Class for EF-Tu-Targeted Research


L-681,217 is a glycolipid-type polyketide antibiotic belonging to the elfamycin class, structurally related to the efrotomycin family but distinguished by the absence of the hydroxypyridone ring found in classic elfamycins like kirromycin and aurodox [1]. Isolated from the fermentation broth of *Streptomyces cattleya*, its molecular formula is C36H53NO10 with a molecular weight of 659.8 g/mol [2]. The compound inhibits bacterial protein synthesis at the elongation stage by binding to elongation factor Tu (EF-Tu), thereby increasing EF-Tu-associated GTPase activity and completely inhibiting poly(U)-dependent poly(Phe) synthesis [3]. As an understudied member of this polyketide family, L-681,217 harbors a terminal carboxylic acid instead of a hydroxypyridone ring, offering a unique pharmacophore for mechanistic investigations [4].

Why L-681,217 Cannot Be Replaced by Kirromycin, Aurodox, or Other Elfamycins in Research Applications


While elfamycins share EF-Tu as a common molecular target, their distinct structural features and biochemical effects preclude generic interchangeability. L-681,217, along with phenelfamycin A and unphenelfamycin, uniquely lacks the pyridone ring present in kirromycin, aurodox, and efrotromycin [1]. This structural divergence translates into distinct mechanistic outcomes: kirromycin enhances GTP hydrolysis by EF-Tu, whereas L-681,217 does not, indicating fundamentally different interactions with the purified protein target [2]. Furthermore, L-681,217 demonstrates equipotent inhibition of cell-free protein synthesis compared to kirromycin, yet the two compounds exhibit distinct binding profiles to purified EF-Tu, a feature that correlates with differential effects on EF-Tu-associated GTPase activity [3]. Additionally, L-681,217 does not inhibit adenylosuccinate synthase, an off-target activity observed with aurodox, underscoring its cleaner pharmacological profile within this class [4]. These quantitative and mechanistic differentiations directly impact experimental design, data interpretation, and the selection of appropriate tool compounds for EF-Tu functional studies.

L-681,217 (CAS 93522-10-2): Quantified Differentiation Against Elfamycin Comparators in EF-Tu Functional Assays


L-681,217 vs. Kirromycin: Divergent Effects on EF-Tu-Associated GTPase Activity Despite Equipotent CFPS Inhibition

In a cell-free protein synthesis (CFPS) assay measuring sfGFP production, L-681,217 and kirromycin were equipotent inhibitors [1]. However, a key mechanistic distinction was observed: kirromycin enhances GTP hydrolysis by EF-Tu, whereas L-681,217 does not, indicating distinct binding interactions with purified EF-Tu [2]. This difference is critical for experiments where EF-Tu GTPase stimulation is an undesired variable.

EF-Tu GTPase protein synthesis

L-681,217 vs. Aurodox: Absence of Adenylosuccinate Synthase Inhibition

Unlike aurodox, which inhibits adenylosuccinate synthase as an off-target activity, L-681,217 does not inhibit this enzyme [1]. This selectivity profile minimizes confounding effects in cellular assays where purine biosynthesis pathways may be inadvertently perturbed.

off-target adenylosuccinate synthase selectivity

L-681,217 Potency in Poly(Phe) Synthesis Inhibition: EC50 = 0.4 µM in E. coli System

L-681,217 completely inhibits poly(U)-dependent poly(Phe) synthesis in an *E. coli*-derived system with an EC50 of 0.4 µM [1]. This potency is comparable to that reported for aurodox (IC50 = 0.13 µM in a hybrid *S. aureus*/*E. coli* system) [2], establishing L-681,217 as a high-potency EF-Tu inhibitor in biochemical translation assays.

poly(Phe) EC50 protein synthesis

EF-Tu GTPase Stimulation: EC50 = 6 µM in E. coli

L-681,217 increases EF-Tu-associated GTPase activity in *E. coli* with an EC50 of 6 µM [1]. While this is a class-level effect shared by all elfamycins, the quantitation allows for precise experimental dosing to achieve defined levels of GTPase stimulation in biochemical assays.

GTPase EF-Tu EC50

Species-Selective Inhibition: L-681,217 Is Inactive Against S. aureus EF-Tu (EC50 >1,000 µM)

L-681,217 does not inhibit poly(U)-dependent poly(Phe) synthesis in *S. aureus*-derived systems, with an EC50 exceeding 1,000 µM [1]. This stark contrast to its potent activity in *E. coli* (EC50 = 0.4 µM) highlights species-specific EF-Tu targeting and provides a built-in negative control for mechanistic studies.

S. aureus species selectivity EF-Tu

L-681,217 (CAS 93522-10-2): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


EF-Tu Functional Studies Requiring GTPase Stimulation Without GTP Hydrolysis Enhancement

Given that L-681,217 increases EF-Tu-associated GTPase activity (EC50 = 6 µM) but, unlike kirromycin, does not enhance GTP hydrolysis [1], this compound is ideally suited for dissecting the distinct contributions of GTP binding, hydrolysis, and EF-Tu conformational changes in bacterial translation. Researchers can use L-681,217 to stimulate GTPase turnover without the confounding variable of accelerated GTP hydrolysis, enabling cleaner structure-function analyses of EF-Tu.

Cell-Free Protein Synthesis (CFPS) Assays for High-Throughput Screening of EF-Tu Inhibitors

L-681,217 has been validated in a sensitive CFPS assay using sfGFP as a reporter [2]. Its equipotency with kirromycin in this system, combined with the availability of a biotinylated derivative that retains comparable activity, makes it an excellent positive control or benchmark compound for screening new EF-Tu inhibitors [3]. The biotinylated probe further enables target engagement studies and EF-Tu depletion experiments to interrogate pathogen selectivity and resistance mechanisms.

Mechanistic Studies of Bacterial Protein Synthesis with a Cleaner Pharmacological Profile

Unlike aurodox, L-681,217 does not inhibit adenylosuccinate synthase [4]. This cleaner profile minimizes off-target effects in cellular assays, making L-681,217 the preferred elfamycin for experiments where purine biosynthesis must remain unperturbed. It is particularly valuable for phenotypic screens aimed at identifying EF-Tu-dependent phenotypes without confounding metabolic interference.

Species Selectivity Studies: Differentiating Gram-Negative vs. Gram-Positive EF-Tu Targeting

L-681,217 exhibits potent inhibition of poly(Phe) synthesis in *E. coli* (EC50 = 0.4 µM) but is essentially inactive in *S. aureus* systems (EC50 >1,000 µM) [5]. This extreme selectivity provides a powerful tool for comparative studies of EF-Tu structure and function between Gram-negative and Gram-positive bacteria. It can serve as a selective inhibitor in mixed-culture experiments or as a negative control when assessing EF-Tu-targeting compounds against *S. aureus*.

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